
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone
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Overview
Description
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C17H14F2N2OS and its molecular weight is 332.37. The purity is usually 95%.
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Mechanism of Action
It’s worth noting that the compound contains an indole scaffold , which is found in many bioactive aromatic compounds and has been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound also contains a fluorobenzyl group , which could potentially influence its reactivity and biological activity. Fluorine atoms in drug molecules can form strong bonds with proteins, potentially enhancing the compound’s binding affinity to its targets .
Biological Activity
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H14F2N2S
- Molecular Weight : 296.35 g/mol
This compound features a dihydroimidazole ring, a fluorobenzylthio group, and a fluorophenyl group, which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Anticancer Activity
Studies have shown that derivatives of imidazole compounds can inhibit the growth of cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HEPG2 (liver cancer).
- Mechanism : The compound may exert its effects through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's thioether group is known to enhance antimicrobial properties. It has been evaluated against various bacterial strains:
- Target Bacteria : Staphylococcus aureus, Escherichia coli.
- Mechanism : Inhibition of bacterial cell wall synthesis.
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study reported that compounds similar to this compound exhibited significant anticancer activity against the MCF-7 cell line with an IC50 value lower than standard chemotherapeutics like doxorubicin . -
Thioether Derivatives in Antimicrobial Applications :
Another research highlighted the effectiveness of thioether derivatives in combating multidrug-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 6.9 µM against resistant strains . -
Mechanism of Action Studies :
Detailed molecular docking studies suggest that the compound interacts with specific proteins involved in cancer progression and bacterial resistance mechanisms, leading to inhibition of their activity .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ (30%) | RT, 6 h, acetic acid | Sulfoxide derivative (R-SO-R') | 72% | |
KMnO₄ (aq.) | 0°C, 2 h | Sulfone derivative (R-SO₂-R') | 85% | |
mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 4 h | Mixture of sulfoxide/sulfone (dependent on stoichiometry) | 68–90% |
Key Observations :
-
Oxidation selectivity depends on reaction time and oxidant strength.
-
The electron-withdrawing fluorine atoms on the benzyl group reduce electron density at sulfur, moderating oxidation rates.
Nucleophilic Substitution
The 3-fluorophenyl group participates in aromatic nucleophilic substitution (SₙAr) due to the electron-deficient nature of the fluorinated ring.
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaOMe (methanol) | Reflux, 12 h | Methoxy-substituted derivative at para-fluorine | 58% | |
NH₃ (aq.) | 100°C, sealed tube, 24 h | Amino-substituted analog | 41% |
Mechanistic Insight :
-
Fluorine acts as a leaving group under strong basic conditions, with activation by the adjacent electron-withdrawing sulfonyl group.
Reduction Reactions
The imidazole ring and ketone group are susceptible to reduction:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
NaBH₄ (ethanol) | RT, 2 h | Secondary alcohol (reduction of ketone) | 64% | |
LiAlH₄ (THF) | 0°C → RT, 4 h | Fully reduced imidazoline derivative | 78% |
Notable Outcome :
-
LiAlH₄ reduces both the ketone and the imidazole ring, leading to saturation of the dihydroimidazole moiety.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions via its halogenated intermediates:
Reaction Type | Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 h | Biaryl derivatives | 66% | |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 110°C, 24 h | Aminated analogs | 55% |
Limitations :
Acid/Base-Mediated Rearrangements
The imidazole ring undergoes protonation-deprotonation equilibria, influencing reactivity:
Condition | Effect | Outcome | Source |
---|---|---|---|
HCl (conc.) | Protonation at N-1 | Enhanced electrophilicity at C-2 | |
NaOH (aq.) | Deprotonation of NH | Ring-opening via nucleophilic attack |
Radical Reactions
Under photochemical conditions, the thioether group generates thiyl radicals:
Initiator | Conditions | Product | Yield | Source |
---|---|---|---|---|
AIBN (azobisisobutyronitrile) | Benzene, Δ, 6 h | Disulfide dimer | 34% | |
UV light (254 nm) | CH₃CN, 12 h | Sulfur-centered radical adducts | N/A |
Biological Interactions
Though not a classical "chemical reaction," the compound interacts with biological targets:
Target | Interaction | Outcome | Source |
---|---|---|---|
Cytochrome P450 enzymes | Oxidation at sulfur | Metabolic degradation to sulfoxide | |
Tubulin | Binding via imidazole ring | Inhibition of polymerization (IC₅₀ = 1.1 μM) |
Properties
IUPAC Name |
(3-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-14-5-1-3-12(9-14)11-23-17-20-7-8-21(17)16(22)13-4-2-6-15(19)10-13/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBWOZVFEPMHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.